molecular formula C10H10Cl2N4 B12490479 N-(2,4-dichlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-amine

N-(2,4-dichlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B12490479
M. Wt: 257.12 g/mol
InChI Key: PZFFZSHXBBVFNX-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Properties

Molecular Formula

C10H10Cl2N4

Molecular Weight

257.12 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H10Cl2N4/c1-6-14-10(16-15-6)13-5-7-2-3-8(11)4-9(7)12/h2-4H,5H2,1H3,(H2,13,14,15,16)

InChI Key

PZFFZSHXBBVFNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methyl-1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. For example, the nitration process of similar compounds in a continuous flow microreactor has shown significant improvements in yield and reaction efficiency compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine stands out due to its unique combination of a triazole ring and a dichlorophenyl group, which imparts distinct chemical and biological properties

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